Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Catalog No.
S1544127
CAS No.
130754-19-7
M.F
C10H9ClF2O2
M. Wt
234.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

CAS Number

130754-19-7

Product Name

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

IUPAC Name

ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate

Molecular Formula

C10H9ClF2O2

Molecular Weight

234.62 g/mol

InChI

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3

InChI Key

VGULHXRXMXNYHN-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F

Synonyms

(4-Chlorophenyl)-difluoroacetic acid

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F

Synthesis and Characterization:

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is an organic compound belonging to the class of difluoroacetic acid derivatives. While the specific details of its synthesis might be proprietary information for certain companies, scientific literature does discuss general methods for synthesizing similar difluoroacetate compounds. For instance, a research article describes the synthesis of difluoroacetic acid esters via the reaction of trifluoroacetic acid esters with a metal fluoride source [].

Potential Applications:

The presence of the difluoroacetate moiety and the chlorophenyl group suggests that Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate might be of interest for various research applications. Here are some potential areas of exploration:

  • Medicinal Chemistry: Difluoroacetate derivatives have been investigated for their potential biological activities, including enzyme inhibition and antitumor properties []. The specific activity of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate would require further investigation, but its structural similarity to other studied compounds warrants exploration in this field.
  • Organic Synthesis: The difluoroacetate group can be a useful building block for the synthesis of more complex molecules. Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate could potentially serve as a starting material for further functionalization reactions, allowing researchers to introduce the difluoroacetate moiety into various target molecules.

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is a synthetic organic compound with the molecular formula C10H9ClF2O2C_{10}H_{9}ClF_{2}O_{2} and a molecular weight of 234.63 g/mol. It is characterized by the presence of a chlorophenyl group and two fluorine atoms attached to the carbon adjacent to the ester functional group. This compound is recognized for its unique structural features, which contribute to its chemical reactivity and biological properties. It is primarily identified by its CAS number 130754-19-7 and has applications in various fields, including pharmaceuticals and agrochemicals .

Due to the lack of specific research on Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, its mechanism of action remains unknown. However, the presence of a difluoroacetate moiety is a point of concern. Fluoroacetate derivatives can act as inhibitors of an enzyme called succinate dehydrogenase, disrupting the citric acid cycle in cells and leading to cell death []. This suggests that further research is necessary to determine the potential toxicity of this compound.

  • Potential Toxicity: As mentioned earlier, the difluoroacetate moiety can be toxic due to its inhibitory effect on succinate dehydrogenase.
  • Corrosivity: Esters can be mildly corrosive, potentially causing irritation to skin and eyes.
  • Unknown Flammability: Data on flammability is not available, so general precautions for organic compounds should be followed.
Due to its functional groups. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-chlorophenol and 2,2-difluoroacetic acid.
  • Nucleophilic Substitution: The presence of fluorine atoms makes this compound susceptible to nucleophilic attack, allowing for the substitution of fluorine with various nucleophiles.
  • Reduction Reactions: The carbonyl group in the ester can be reduced to form corresponding alcohols or aldehydes.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical transformations .

Synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate can be achieved through several methods:

  • Direct Esterification: Reacting 4-chlorophenol with 2,2-difluoroacetic acid in the presence of an acid catalyst.
  • Acylation Reactions: Utilizing acyl chlorides derived from 2,2-difluoroacetic acid and reacting them with alcohols under controlled conditions.
  • Intermediate Formation: Employing dichloroacetyl chloride as a precursor along with secondary amines to facilitate the formation of difluoroacetate intermediates .

These methods provide flexibility in synthesizing this compound for research and industrial applications.

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate finds utility in several domains:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical Research: Employed as a reagent in organic synthesis for developing new materials or compounds .

Several compounds share structural similarities with Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. A comparison highlights their unique features:

Compound NameCAS NumberSimilarity IndexKey Features
Ethyl 2-(3-Chlorophenyl)-2,2-difluoroacetate14062-29-40.67Similar chlorophenyl structure
Methyl 2-(4-Chlorophenyl)-2,2-difluoroacetate1393558-32-10.89Methyl group instead of ethyl
Ethyl 2-(4-Trifluoromethylphenyl)acetate721-63-10.69Contains trifluoromethyl instead of difluoro
Ethyl 2-(4-Chlorophenyl)-2-fluoroacetic acid74590-69-50.80Only one fluorine atom present
Ethyl 2-(3-Chlorophenyl)-acetate14062-24-90.67Different positioning of chlorine

These compounds illustrate variations in substituents that may influence their chemical reactivity and biological activity, emphasizing the uniqueness of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate within this class .

XLogP3

3.4

Dates

Modify: 2023-08-15

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